

interpreting spectroscopic data of camphor (NMR, IR, MS)

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Compound of Interest

Compound Name: *Camphor*

Cat. No.: *B167293*

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An In-depth Technical Guide to Interpreting the Spectroscopic Data of **Camphor**

Introduction

Camphor (C₁₀H₁₆O), a bicyclic monoterpene ketone, is a widely utilized compound in pharmaceuticals, fragrances, and as a plasticizer. Its rigid cage-like structure presents a classic case for spectroscopic analysis, offering clear and well-defined spectral data. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **camphor**. It is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control. This document details the key spectral data, outlines the experimental protocols for their acquisition, and presents a logical framework for their interpretation, supported by visual diagrams.

Spectroscopic Data Presentation

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **camphor** are summarized below. These values are representative and may vary slightly based on the specific experimental conditions, such as the solvent used and the instrument's calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for **Camphor** (Solvent: CDCl₃)

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
H3-exo	~2.36	ddd
H3-endo	~1.85	t
H4	~2.09	t
H5-exo	~1.96	m
H5-endo	~1.37	m
H6-exo	~1.68	m
H6-endo	~1.37	m
CH ₃ -8	~0.96	s
CH ₃ -9	~0.91	s
CH ₃ -10	~0.84	s

Note: Chemical shifts can vary. The assignments are based on typical values found in spectral databases and literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Chemical Shift Data for **Camphor** (Solvent: CDCl₃)

Carbon Assignment	Chemical Shift (δ) in ppm
C1	57.6
C2 (C=O)	219.5
C3	43.2
C4	43.1
C5	27.0
C6	29.9
C7	46.7
C8	19.1
C9	19.7
C10	9.2

Note: The carbonyl carbon (C2) exhibits the most downfield shift due to the deshielding effect of the oxygen atom.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Camphor**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~1740	C=O Stretch	Ketone
~2870-2960	C-H Stretch	Alkane (CH, CH ₂ , CH ₃)
~1450	C-H Bend	CH ₂
~1375	C-H Bend	CH ₃

Note: The most prominent peak in the IR spectrum of **camphor** is the strong carbonyl (C=O) stretch, characteristic of a ketone.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Camphor**

m/z (Mass-to-Charge Ratio)	Proposed Fragment Identity	Relative Intensity (%)
152	$[\text{C}_{10}\text{H}_{16}\text{O}]^{+\cdot}$ (Molecular Ion)	30
108	$[\text{M} - \text{C}_2\text{H}_4\text{O}]^{+\cdot}$ or $[\text{M} - 44]^{+\cdot}$	43
95	$[\text{C}_7\text{H}_{11}]^+$	100 (Base Peak)
81	$[\text{C}_6\text{H}_9]^+$	72
69	$[\text{C}_5\text{H}_9]^+$	34
55	$[\text{C}_4\text{H}_7]^+$	29
41	$[\text{C}_3\text{H}_5]^+$	44

Note: The molecular ion peak is observed at m/z 152. The fragmentation pattern is complex due to the rigid bicyclic structure.[\[11\]](#)

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data for a solid sample like **camphor** are outlined below.

NMR Spectroscopy Protocol

- **Sample Preparation:** Weigh approximately 10-20 mg of **camphor**. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[\[12\]](#)
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is at least 50 mm from the bottom of the tube.[\[12\]](#)
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:**

- Tune and lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity.
- Acquire the ^1H NMR spectrum using standard pulse sequences.
- Acquire the ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **camphor** with approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[\[13\]](#)
- Pellet Formation: Place the powder into a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of the IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

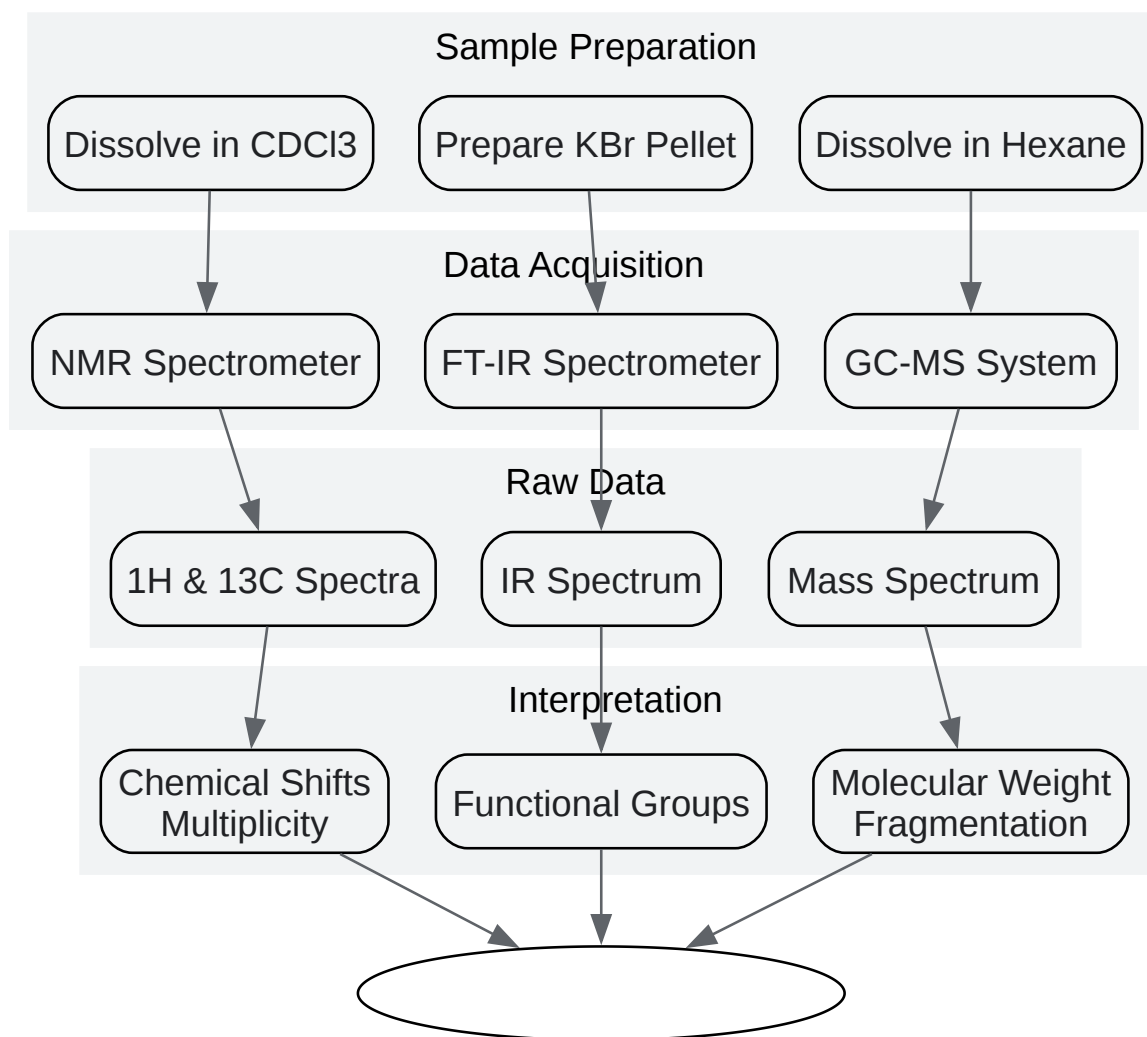
- Sample Preparation: Prepare a dilute solution of **camphor** in a volatile organic solvent, such as ethyl acetate or hexane (e.g., 1 mg/mL).[\[14\]](#)
- Instrumentation: The analysis is typically performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[\[15\]](#)
- GC Conditions:

- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC injection port.
- Column: Use a suitable capillary column (e.g., HP-5ms).
- Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation from any impurities.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: Set the mass range to scan from a low m/z (e.g., 40) to a value above the molecular weight of **camphor** (e.g., 200).

Data Interpretation and Visualization

Logical Workflow for Spectroscopic Analysis

The overall process for the spectroscopic analysis and structural elucidation of a compound like **camphor** follows a logical progression from sample preparation to final interpretation.

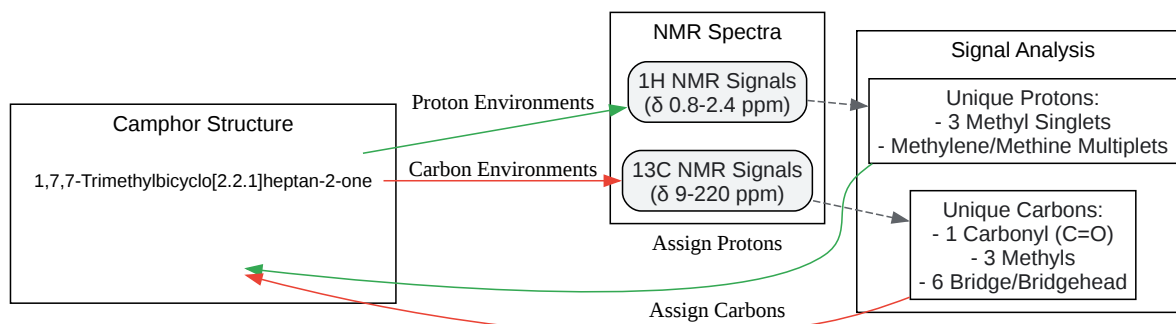


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Caption: Experimental workflow for the spectroscopic analysis of **camphor**.

Interpreting NMR Spectra: Structure-Signal Correlation

The unique chemical environment of each proton and carbon atom in the **camphor** molecule results in a distinct signal in the NMR spectra. The correlation between the molecular structure and the spectral peaks is fundamental to the assignment process.

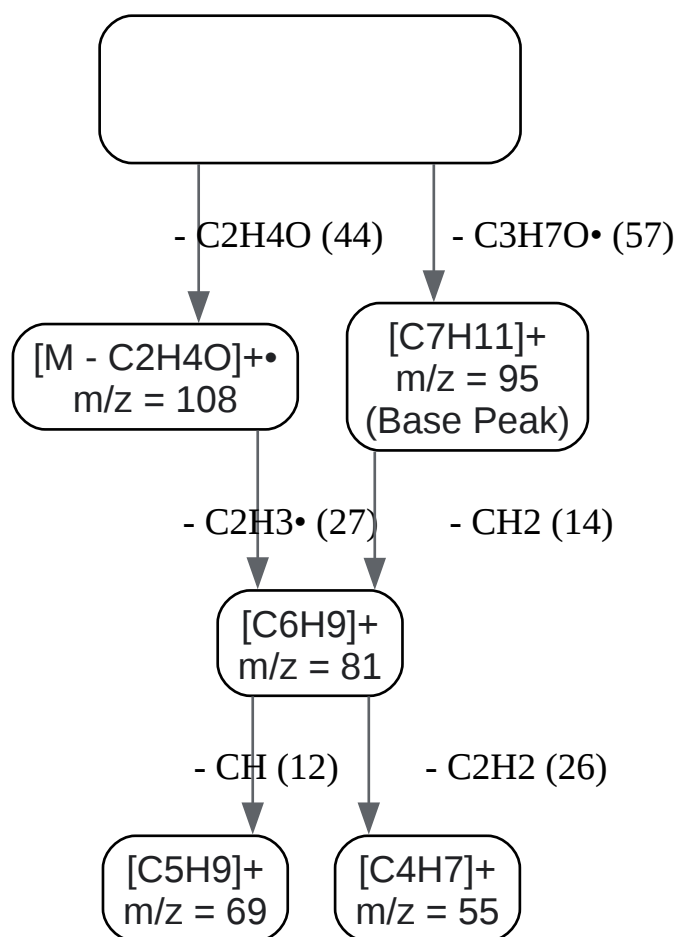


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Caption: Logical relationships in NMR signal assignment for **camphor**.

Interpreting the Mass Spectrum: Fragmentation Pathway

Upon electron ionization, the **camphor** molecular ion is formed, which then undergoes a series of fragmentation events. The resulting fragment ions provide a fingerprint for the molecule's structure. The rigid bicyclic system of **camphor** leads to characteristic fragmentation pathways.



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